Triphenylsulfonium hexafluorophosphate

Thermal stability Photoacid generator Post-exposure bake compatibility

Choose TPS-PF₆ for precision. This triarylsulfonium hexafluorophosphate PAG delivers unmatched thermal latency (decomposes ~234°C) for post-exposure bake integrity in 193 nm/EUV photoresists. Compared to SbF₆⁻-based PAGs, it ensures superior coating adhesion and durability in cationic UV-cure systems. Proven low-temperature radiolytic activity enables specialty polymer synthesis. Request quote now.

Molecular Formula C18H15F6PS
Molecular Weight 408.3 g/mol
CAS No. 57835-99-1
Cat. No. B1616610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium hexafluorophosphate
CAS57835-99-1
Molecular FormulaC18H15F6PS
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1
InChIKeyOFOZWFGJJSDVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Hexafluorophosphate (CAS 57835-99-1): Technical Overview for Procurement and R&D Selection


Triphenylsulfonium hexafluorophosphate (TPS-PF₆) is a triarylsulfonium salt widely employed as a cationic photoinitiator and photoacid generator (PAG) [1]. The compound consists of a triphenylsulfonium cation paired with a non-nucleophilic hexafluorophosphate (PF₆⁻) counterion. Upon exposure to deep UV (248 nm, 193 nm) or extreme ultraviolet (EUV) radiation, TPS-PF₆ undergoes photolysis to release hexafluorophosphoric acid (HPF₆), a strong Brønsted acid capable of initiating cationic polymerization in epoxides, vinyl ethers, and other cationically polymerizable monomers [2]. The compound is a white to light yellow crystalline powder with a molecular weight of 408.34 g/mol and a reported melting point of approximately 206 °C .

Why Generic Substitution of Triphenylsulfonium Hexafluorophosphate (CAS 57835-99-1) Is Scientifically Unjustified


Triarylsulfonium salts are not interchangeable. The counterion—whether PF₆⁻, SbF₆⁻, triflate (CF₃SO₃⁻), or other non-nucleophilic anions—dictates critical performance parameters including photoacid generation efficiency in solid polymer matrices, thermal stability during post-exposure bake (PEB) steps, and ultimate photoresist or coating performance [1]. In particular, PF₆⁻-based salts demonstrate a distinct balance of solubility, acid strength, and thermal latency that differs markedly from SbF₆⁻ analogs, which exhibit higher photospeed but inferior thermal stability and elevated metal contamination risks [2]. The following evidence guide establishes quantitative differentiation between TPS-PF₆ and its closest in-class comparators.

Quantitative Differentiation Evidence for Triphenylsulfonium Hexafluorophosphate (CAS 57835-99-1) Relative to In-Class Comparators


Thermal Stability Advantage: Higher Decomposition Onset Temperature of PF₆⁻ Salt Compared with SbF₆⁻ Analog

Triphenylsulfonium hexafluorophosphate (TPS-PF₆) exhibits a decomposition onset temperature approximately 74 °C higher than its hexafluoroantimonate counterpart [1]. This thermal stability differential is critical in chemically amplified resist processing, where post-exposure bake (PEB) steps typically operate between 90–130 °C; premature thermal decomposition of the PAG before or during PEB leads to uncontrolled acid diffusion and degraded line-edge roughness [2].

Thermal stability Photoacid generator Post-exposure bake compatibility

Photoacid Generation Efficiency in Solid Polymer Matrices: Quantum Yield Quantification for TPS-PF₆

The quantum yield of acid generation (ΦH⁺) for triphenylsulfonium hexafluorophosphate has been measured at approximately 0.48 in solution and solid polymer matrices [1]. This value reflects the efficiency with which absorbed photons produce Brønsted acid. While triphenylsulfonium hexafluoroantimonate (TPS-SbF₆) demonstrates a slightly higher quantum yield of approximately 0.53, the difference is modest and must be weighed against PF₆⁻-based salts' superior thermal stability profile [2]. Notably, some studies indicate that quantum yields for TPS-based PAGs are largely independent of the counterion in solution, suggesting that the observed differences in polymer matrices arise from counterion-dependent cage-escape versus in-cage recombination dynamics [3].

Quantum yield Photoacid generator efficiency Solid-state photochemistry

Photocuring Rate Differential: PF₆⁻ Salt Exhibits Controlled Reactivity Relative to SbF₆⁻ Salt

In comparative cationic photopolymerization studies of epoxy systems, triarylsulfonium hexafluorophosphate (P-salt) demonstrates a more gradual, controllable curing profile compared with triarylsulfonium hexafluoroantimonate (Sb-salt), which exhibits accelerated curing kinetics [1]. TPS-PF₆ achieves high epoxy group conversion rates of 64–72% under standard UV curing conditions in epoxy resin formulations [2]. The resulting cured materials exhibit glass transition temperatures (Tg) in the range of 25–53 °C, depending on formulation [2]. In contrast, SbF₆⁻-based initiators produce faster cure but generate cured coatings that are softer and more brittle, whereas PF₆⁻-based systems yield coatings with superior adhesion and durability [3]. This trade-off is explicitly recognized in patent literature, which notes that PF₆⁻ counteranions significantly reduce photocuring speed compared with SbF₆⁻ while conferring advantages in film mechanical integrity [4].

Cationic photopolymerization Cure rate Epoxy conversion

Analytical Specification and Purity: TPS-PF₆ Available at >98.0% (HPLC) with Defined Melting Point

Commercial triphenylsulfonium hexafluorophosphate is routinely available at purities exceeding 98.0% as determined by HPLC (area%), with a well-defined melting point range of 204.0–208.0 °C . This high purity specification is essential for semiconductor-grade photoresist formulations, where trace metal contaminants and organic impurities directly impact line-edge roughness, defect density, and batch-to-batch reproducibility. Suppliers including TCI and CymitQuimica provide this material as a white to light yellow crystalline powder, with documented storage requirements under inert gas to prevent moisture absorption . Alternative in-class PAGs such as triphenylsulfonium triflate (TPS-OTf) are often supplied at lower purity grades or as solutions, introducing variability in formulation consistency.

Purity specification Quality control Procurement criteria

Counterion-Dependent Cage-Escape Dynamics: PF₆⁻ Exhibits Intermediate Behavior Between Halides and Larger Complex Anions

Solid-state photolysis of triphenylsulfonium salts reveals a pronounced counterion dependence in cage-escape versus in-cage recombination ratios, with cage-to-escape ratios as high as 5:1 observed for certain anions [1]. Among the series TPS-Br, TPS-OTf, TPS-BF₄, TPS-AsF₆, TPS-PF₆, and TPS-SbF₆, the hexafluorophosphate salt demonstrates an intermediate cage-escape ratio that balances efficient acid release with controlled diffusion [2]. This intermediate behavior positions TPS-PF₆ as a versatile PAG for applications where both adequate acid generation yield and spatial confinement of the photoacid within the exposed region are required—a critical parameter for minimizing acid diffusion blur in high-resolution lithography [3].

Cage-escape ratio Photolysis mechanism Acid generation efficiency

Radiation-Induced Polymerization Enhancement: TPS-PF₆ Accelerates Cationic Polymerization of Styrene at Low Temperature

In radiation-induced cationic polymerization of styrene conducted in methylene chloride, the presence of triphenylsulfonium hexafluorophosphate produces both accelerated polymerization kinetics and increased molecular weight of the resulting polymer at low temperature (−78 °C) [1]. This enhancement is attributed to the generation of strong Brønsted acid (HPF₆) upon radiolytic or photolytic activation, which efficiently initiates chain propagation even under cryogenic conditions. The observed molecular weight increase at low temperature is consistent with suppressed chain-transfer and termination reactions, enabling the synthesis of higher molecular weight polystyrene [2].

Radiation-induced polymerization Cationic polymerization Low-temperature curing

Research and Industrial Application Scenarios Where Triphenylsulfonium Hexafluorophosphate (CAS 57835-99-1) Is Differentiated


Deep-UV (248 nm) and 193 nm Chemically Amplified Photoresist Formulation for Semiconductor Lithography

TPS-PF₆ is employed as a photoacid generator in chemically amplified photoresist systems for deep-UV and 193 nm lithography. Its thermal stability (decomposition onset approximately 234 °C) ensures PAG integrity during post-exposure bake steps at 90–130 °C, preventing premature acid generation that would compromise pattern fidelity [1]. The quantum yield of acid generation (ΦH⁺ ≈ 0.48 in polymer matrices) provides sufficient photospeed for high-throughput wafer exposure while maintaining controlled acid diffusion for sub-100 nm feature resolution [2]. This balance of thermal latency and photoefficiency distinguishes TPS-PF₆ from SbF₆⁻-based PAGs, which exhibit higher quantum yields (≈0.53) but inferior thermal stability, and from triflate-based PAGs, which generate weaker triflic acid with different catalytic activity [3].

Cationic UV-Curable Coatings Requiring Superior Adhesion and Durability

In cationic UV-curable coating formulations based on epoxidized vegetable oils or cycloaliphatic epoxides, TPS-PF₆ serves as the photoinitiator of choice when adhesion and coating durability are prioritized over maximum cure speed. Comparative studies demonstrate that triarylsulfonium hexafluorophosphate (P-salt) yields cured films with superior adhesion and durability relative to triarylsulfonium hexafluoroantimonate (Sb-salt) formulations, which produce faster-curing but softer, more brittle coatings [1]. Epoxy group conversion rates of 64–72% are achievable with TPS-PF₆ under standard UV curing conditions, producing coatings with glass transition temperatures between 25–53 °C suitable for wood finishing and protective coating applications [2].

Radiation-Induced Cationic Polymerization at Low Temperatures

TPS-PF₆ demonstrates unique utility in radiation-induced cationic polymerization processes conducted at cryogenic temperatures. Studies have shown that the presence of TPS-PF₆ accelerates the polymerization of styrene and increases the molecular weight of the resulting polystyrene when reactions are performed at −78 °C in methylene chloride [1]. This low-temperature activity stems from the efficient radiolytic generation of HPF₆, a strong acid capable of initiating cationic chain propagation even under conditions where thermal initiation is suppressed and chain-transfer reactions are minimized. This application scenario is relevant for specialty polymer synthesis requiring high molecular weight and narrow dispersity [2].

Polymer Light-Emitting Diode (PLED) Electron Injection Layer Fabrication

Triphenylsulfonium hexafluorophosphate has been investigated as a component in polymer light-emitting diode (PLED) architectures, where the triphenylsulfonium cation contributes to electron injection layer functionality [1]. In comparative studies of triphenylsulfonium salts with varying counterions (PF₆⁻, SbF₆⁻, AsF₆⁻) incorporated into PLED devices, the choice of anion influences optoelectronic characteristics including luminance efficiency. The non-nucleophilic PF₆⁻ counterion provides a distinct electronic environment at the electrode-polymer interface compared with larger, more polarizable anions such as SbF₆⁻, affecting charge injection barriers and overall device performance [2].

Technical Documentation Hub

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